molecular formula C7H4FNO3S B12052567 2-[(fluorosulfonyl)oxy]-Benzonitrile

2-[(fluorosulfonyl)oxy]-Benzonitrile

Cat. No.: B12052567
M. Wt: 201.18 g/mol
InChI Key: FWHISILUCPTNBH-UHFFFAOYSA-N
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Description

2-[(fluorosulfonyl)oxy]-Benzonitrile is an organic compound with the molecular formula C7H4FNO3S and a molecular weight of 201.17 g/mol It is characterized by the presence of a benzonitrile core substituted with a fluorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(fluorosulfonyl)oxy]-Benzonitrile typically involves the introduction of a fluorosulfonyl group onto a benzonitrile core. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of fluorosulfonyl radicals generated from various precursors is a key aspect of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(fluorosulfonyl)oxy]-Benzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidative processes can modify the structure of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents, oxidizing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while reduction reactions can produce different reduced forms of the compound .

Scientific Research Applications

2-[(fluorosulfonyl)oxy]-Benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(fluorosulfonyl)oxy]-Benzonitrile involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to modify various functional groups in target molecules. This reactivity is harnessed in chemical biology and medicinal chemistry to study and manipulate biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(fluorosulfonyl)oxy]-Benzonitrile is unique due to its specific structure and the presence of both a benzonitrile core and a fluorosulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H4FNO3S

Molecular Weight

201.18 g/mol

IUPAC Name

1-cyano-2-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-4-2-1-3-6(7)5-9/h1-4H

InChI Key

FWHISILUCPTNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OS(=O)(=O)F

Origin of Product

United States

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